1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine
Description
Properties
IUPAC Name |
3-methyl-5-[[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N5O/c1-15-24-19(29-25-15)14-26-7-5-17(6-8-26)27-9-11-28(12-10-27)18-4-2-3-16(13-18)20(21,22)23/h2-4,13,17H,5-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOFFHGREPNTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Formation of the Piperazine and Piperidine Moieties: These are often synthesized through nucleophilic substitution reactions involving appropriate halogenated precursors.
Introduction of the Trifluoromethyl Group: This step can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Construction of the Oxadiazole Ring: This is typically done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the trifluoromethyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Industry: It is explored for its potential use in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine and piperidine moieties are known to bind to various receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives reported in recent literature. A detailed comparison is provided below:
Structural Analogues and Target Specificity
Pharmacokinetic and Functional Differences
- Electron-Withdrawing Groups : The target compound’s 3-(trifluoromethyl)phenyl group enhances metabolic stability compared to morpholine-based V-0219, which lacks this substitution .
- Piperazine vs. Morpholine : Replacing morpholine (in V-0219) with piperazine (in the target compound) may alter hydrogen-bonding capacity, affecting solubility and receptor affinity .
- Antibacterial vs. Metabolic Activity: Linezolid analogs () prioritize oxazolidinone rings for ribosomal binding, whereas the target compound’s piperidine-piperazine scaffold suggests CNS or metabolic receptor targeting .
Research Findings
Antidiabetic Potential (Inference from V-0219)
The target compound’s trifluoromethyl group may further improve pharmacokinetics by resisting oxidative metabolism .
Metabolic Stability
The trifluoromethyl group in the target compound likely enhances its half-life compared to non-fluorinated analogs like 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (), which lacks this stabilizing moiety .
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and what challenges arise during its multi-step preparation?
- Methodological Answer: Synthesis typically involves:
- Oxadiazole Ring Formation : Cyclization of hydrazides with carbonyl derivatives under reflux conditions (e.g., using phenylhydrazine and pyridine-2-carboxylic acid) .
- Piperidine-Piperazine Coupling : Nucleophilic substitution or coupling reactions (e.g., Cu-catalyzed click chemistry for triazole linkages, as seen in analogous piperazine derivatives) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization via -NMR, -NMR, and HRMS .
Challenges : Low yields in cyclization steps due to steric hindrance from the trifluoromethyl group; competing side reactions during coupling steps require strict temperature control (e.g., 0–5°C for azide-alkyne cycloaddition) .
Q. How can researchers validate the structural integrity of this compound, particularly the positioning of the 3-methyl-1,2,4-oxadiazole moiety?
- Methodological Answer:
- Spectroscopic Analysis : -NMR to confirm methyl group integration (3H singlet at δ 2.4–2.6 ppm for 3-methyl-oxadiazole) and -NMR to resolve oxadiazole carbons (C=O at ~165–170 ppm) .
- X-ray Crystallography : Resolve piperidine/piperazine chair conformations and oxadiazole planarity (analogous structures in used this for piperidine derivatives) .
- IR Spectroscopy : Confirm oxadiazole C=N stretches at 1540–1600 cm .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity (e.g., antimicrobial or antitumor potential)?
- Methodological Answer:
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with ampicillin as a control .
- Antitumor : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC calculations; compare to cisplatin or doxorubicin .
- Selectivity : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to assess toxicity thresholds .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the oxadiazole or piperazine rings) impact target binding affinity?
- Methodological Answer:
- SAR Studies : Synthesize analogs with substituent variations (e.g., replacing 3-methyl-oxadiazole with 3-phenyl or 3-cyclopropyl groups). Test binding to hypothesized targets (e.g., dopamine D3 receptors, as in ) via radioligand displacement assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of analogs with parent compound; validate with MD simulations .
Key Finding : Trifluoromethyl groups enhance lipophilicity and CNS penetration, but bulky substituents may reduce piperazine ring flexibility, affecting receptor engagement .
Q. How can researchers resolve discrepancies between in vitro activity and in vivo efficacy for this compound?
- Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS), metabolic stability (microsomal assays), and blood-brain barrier permeability (PAMPA-BBB) .
- Metabolite Identification : Use HPLC-QTOF to detect phase I/II metabolites; test metabolites for activity to rule out prodrug mechanisms .
Example : Piperazine derivatives often exhibit rapid hepatic clearance; co-administration with CYP450 inhibitors (e.g., ketoconazole) may improve bioavailability .
Q. What strategies mitigate toxicity risks associated with the trifluoromethylphenyl group?
- Methodological Answer:
- Toxicophore Masking : Introduce prodrug moieties (e.g., ester-protected carboxylates) to reduce reactive intermediate formation .
- In Silico Toxicity Prediction : Use tools like ProTox-II to flag hepatotoxicity or mutagenicity risks; prioritize analogs with lower alert scores .
- In Vivo Safety : Conduct acute toxicity studies in rodents (OECD 423), monitoring liver/kidney function markers (ALT, BUN) .
Key Considerations for Researchers
- Contradictions in Data : Cross-validate biological activity claims using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Structural Complexity : The trifluoromethyl group complicates NMR interpretation; use -NMR for unambiguous assignment .
- Safety Compliance : Follow OSHA/GHS guidelines for handling corrosive intermediates (e.g., skin/eye protection, fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
